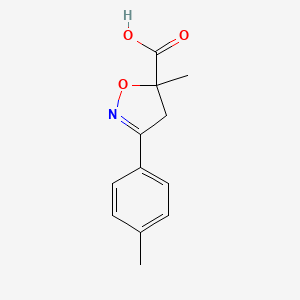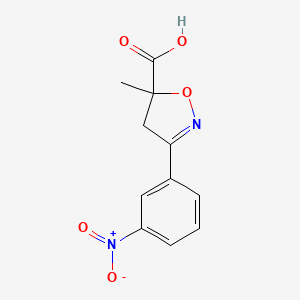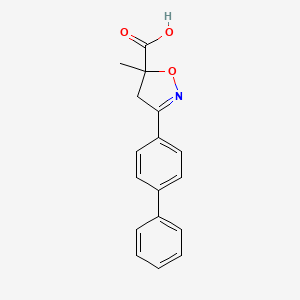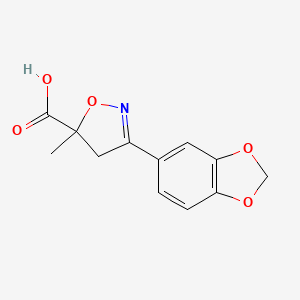
3-(4-Butoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Butoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid (BPO-OXA) is a valuable synthetic intermediate used in the preparation of a range of pharmaceuticals, such as antibiotics, anti-inflammatory agents, and analgesics. It is also a useful building block for the synthesis of other compounds, such as heterocycles, which are important for the development of novel drugs. BPO-OXA is a versatile compound with a wide range of applications in medicinal chemistry and chemical synthesis.
Applications De Recherche Scientifique
3-(4-Butoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid has been used in a range of scientific research applications, including the synthesis of novel compounds, the study of drug metabolism, and the development of new drugs. For example, it has been used in the synthesis of heterocyclic compounds, such as quinolones, which are important for the development of antibiotics. It has also been used in the study of drug metabolism, as it can be used to form reactive metabolites that can be used to study drug-metabolizing enzymes. Furthermore, it has been used in the development of new drugs, such as anti-inflammatory agents, which have been shown to have beneficial effects in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 3-(4-Butoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is not fully understood. However, it is believed that it acts as a prodrug, which is converted to an active metabolite upon entering the body. This active metabolite then binds to various receptors and enzymes, leading to the desired pharmacological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have anti-inflammatory and analgesic effects in animal models. Additionally, it has been shown to have anti-tumor effects in cell culture systems.
Avantages Et Limitations Des Expériences En Laboratoire
The major advantage of using 3-(4-Butoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid for laboratory experiments is its ease of synthesis. It can be synthesized in a few hours using readily available reagents. Additionally, it is a versatile compound with a wide range of applications in medicinal chemistry and chemical synthesis.
However, there are some limitations to using this compound in laboratory experiments. For example, the reaction can lead to the formation of by-products, which may interfere with the desired product. Additionally, the exact mechanism of action of this compound is not fully understood, which can limit its use in drug development.
Orientations Futures
There are a number of potential future directions for research on 3-(4-Butoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid. These include further studies into its mechanism of action, the development of new synthetic methods, and the exploration of its potential applications in drug development. Additionally, further studies could be conducted to investigate its potential effects on human health, such as its anti-inflammatory and analgesic effects. Finally, further studies could be conducted to explore its potential use in other applications, such as the synthesis of novel compounds or the development of new drugs.
Méthodes De Synthèse
3-(4-Butoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid can be synthesized by the reaction of 4-butoxyphenol with ethyl chloroformate in the presence of sodium carbonate. The reaction proceeds through a nucleophilic acyl substitution mechanism and yields this compound as the major product, with minor amounts of other by-products. The reaction is typically carried out at room temperature and can be completed in a few hours.
Propriétés
IUPAC Name |
3-(4-butoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-2-3-8-18-11-6-4-10(5-7-11)12-9-13(14(16)17)19-15-12/h4-7,13H,2-3,8-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQNNMGTIVCIDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NOC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-Chlorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6350098.png)

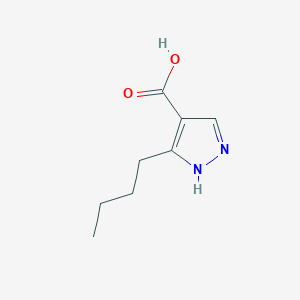
![5-[(2-Fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6350116.png)
![3-[4-(Benzyloxy)-3-methoxyphenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350130.png)
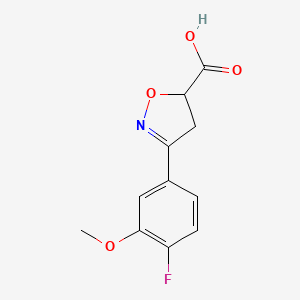
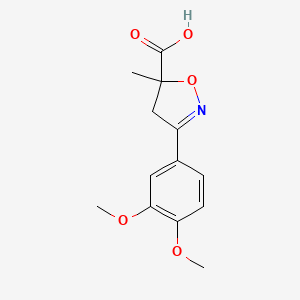
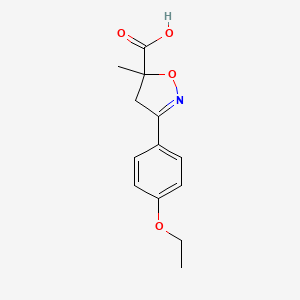
![3-[4-(2-Methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350152.png)
